N-Ethyl-ethanamine-15N Hydrobromide

Stable isotope labeling LC-MS/MS internal standard H/D exchange

N-Ethyl-ethanamine-15N Hydrobromide (syn. Diethylamine-15N hydrobromide) is a stable isotope-labeled secondary amine in which the nitrogen atom is enriched with the non-radioactive 15N isotope.

Molecular Formula C4H12BrN
Molecular Weight 155.044
CAS No. 251901-52-7
Cat. No. B585194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-ethanamine-15N Hydrobromide
CAS251901-52-7
Molecular FormulaC4H12BrN
Molecular Weight155.044
Structural Identifiers
SMILESCCNCC.Br
InChIInChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
InChIKeyAATGHKSFEUVOPF-LJJZSEGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-ethanamine-15N Hydrobromide (CAS 251901-52-7): Procurement-Ready Stable Isotope-Labeled Secondary Amine Building Block


N-Ethyl-ethanamine-15N Hydrobromide (syn. Diethylamine-15N hydrobromide) is a stable isotope-labeled secondary amine in which the nitrogen atom is enriched with the non-radioactive 15N isotope . With a molecular formula of C₄H₁₁¹⁵N·HBr and molecular weight of 155.04 g/mol, this compound serves as a labeled analog of unlabeled diethylamine hydrobromide (CAS 6274-12-0, MW 154.05) . It is supplied as a white crystalline powder with >98% chemical purity and >98 atom% 15N isotopic enrichment . The compound is classified under stable isotope-labeled building blocks and is primarily utilized as a precursor for synthesizing labeled pharmaceuticals, agrochemicals, and dyes, as well as an internal standard for quantitative mass spectrometry and NMR spectroscopy [1].

Why Unlabeled or Deuterated Diethylamine Analogs Cannot Substitute N-Ethyl-ethanamine-15N Hydrobromide in Quantitative Analytical Workflows


Substituting N-Ethyl-ethanamine-15N Hydrobromide with its unlabeled analog (diethylamine hydrobromide, CAS 6274-12-0) or deuterated variants (e.g., diethylamine-d₁₀ hydrobromide, CAS 1219803-53-8) introduces distinct analytical liabilities. Unlabeled diethylamine provides no mass differentiation from endogenous or matrix-derived analyte, rendering isotope dilution mass spectrometry (IDMS) impossible . Deuterated analogs, while mass-differentiated, are susceptible to protium-deuterium exchange at the amine nitrogen when dissolved in protic solvents or biological matrices, leading to label loss and compromised quantitative accuracy . Furthermore, deuterated internal standards frequently exhibit chromatographic retention time shifts relative to the native analyte—a phenomenon documented across multiple compound classes—which undermines their capacity to compensate for matrix effects in LC-MS/MS assays [1]. The 15N label, positioned directly on the nitrogen atom, is chemically non-exchangeable and produces a consistent +1 Da mass shift without perturbing chromatographic behavior, enabling reliable isotope dilution quantification across complex sample matrices .

Quantitative Differentiation Evidence: N-Ethyl-ethanamine-15N Hydrobromide vs Closest Analogs and Alternatives


15N Label Non-Exchangeability vs Deuterium Labels: Eliminating Protium-Deuterium Back-Exchange in Protic Matrices

The 15N isotope in N-Ethyl-ethanamine-15N Hydrobromide is covalently bonded and incapable of undergoing proton exchange with solvent or matrix components, whereas deuterium labels positioned on heteroatoms such as amine nitrogens are inherently exchangeable . This is a fundamental chemical distinction: deuterium attached to nitrogen undergoes rapid H/D exchange in protic environments (e.g., aqueous buffers, plasma, urine), progressively eroding the mass difference between the internal standard and the analyte. In contrast, the 15N nucleus remains permanently incorporated regardless of solvent conditions . This differential stability is critical for long-duration analytical runs and multi-step sample preparation protocols where label integrity must be preserved throughout extraction, derivatization, and chromatographic separation.

Stable isotope labeling LC-MS/MS internal standard H/D exchange isotopic fidelity

Absence of Chromatographic Retention Time Shift: 15N vs Deuterated Internal Standards in Reversed-Phase LC-MS/MS

Deuterated internal standards are known to exhibit chromatographic retention time shifts relative to their unlabeled analytes, a phenomenon driven by the deuterium isotope effect on hydrophobicity—C-D bonds are shorter and less polarizable than C-H bonds, causing deuterated compounds to elute earlier in reversed-phase LC [1]. This shift impairs the ability of the internal standard to co-elute with the analyte and equally experience matrix-induced ion suppression or enhancement. A systematic head-to-head comparison published in the Journal of Analytical Toxicology demonstrated that a deuterated internal standard (2MHA-[²H₇]) generated urinary biomarker concentrations averaging 59.2% lower than those generated by a 13C-labeled internal standard (2MHA-[¹³C₆]), with a spike accuracy bias of −38.4% attributed to differential ion suppression resulting from retention time offset [1]. While 15N labeling on diethylamine introduces a negligible mass increase (1 Da) that does not measurably alter chromatographic retention, deuterium substitution (e.g., d₁₀, +10 Da) produces a significant shift in physicochemical properties .

Chromatographic co-elution matrix effect compensation deuterium isotope effect LC-MS/MS quantification

Hydrobromide Salt Form: Enhanced Solid-State Stability vs Free Base and Hydrochloride Salt

The hydrobromide salt form of N-Ethyl-ethanamine-15N confers measurable solid-state stability advantages over both the free base (CAS 109-89-7, bp 55°C) and the hydrochloride salt (CAS 660-68-4, mp ~227-230°C for diethylamine HCl) . Amine hydrobromide salts are documented to exhibit greater resistance to aging and oxidative discoloration compared to the corresponding free base amines, which are volatile, flammable liquids prone to atmospheric oxidation [1]. The hydrobromide salt crystallizes as a white solid with a melting point of 217-221°C, enabling long-term storage at ambient temperature without the need for cold-chain logistics required by certain deuterated analogs (e.g., diethylamine-d₆, recommended storage at −20°C) . This salt form also provides sufficient aqueous solubility for direct use in aqueous reaction media without the additional neutralization step required for hydrochloride salts in base-sensitive synthetic applications.

Salt form selection solid-state stability amine storage hydrobromide vs hydrochloride

Mass Shift and Spectral Resolution: +1 Da (15N) vs +10 Da (d₁₀) vs 0 Da (Unlabeled) in Quantitative Mass Spectrometry

The 15N label on N-Ethyl-ethanamine-15N Hydrobromide produces a precise +1 Da mass shift (monoisotopic mass 155.04 Da vs 154.05 Da for the unlabeled hydrobromide) . This +1 Da shift provides sufficient mass differentiation for selective ion monitoring in MS while maintaining near-identical physicochemical properties to the unlabeled analyte—a critical requirement for isotope dilution quantification . In contrast, deuterated analogs (e.g., diethylamine-d₁₀ hydrobromide, +10 Da) produce a larger mass shift but are associated with the chromatographic retention time offset and H/D exchange vulnerabilities described above. The unlabeled compound (0 Da shift) cannot serve as an internal standard for quantifying diethylamine in complex matrices because it is indistinguishable from endogenous or contaminating analyte . The exact mass of the 15N-labeled hydrobromide is 155.0422 Da (calculated based on monoisotopic masses: ¹⁵N = 15.0001, ⁷⁹Br = 78.9183, ¹²C₄ = 48.0000, ¹H₁₂ = 12.0939), representing a mass excess of +1.0001 Da over the most abundant unlabeled isotopologue (154.0421 Da) [1].

Isotope dilution mass spectrometry mass shift spectral interference MS quantification

Site-Specific 15N Incorporation: Enabling Tractable Synthesis of Labeled Downstream Products via Columbia University Photoredox Catalysis Platform

A 2024 patent (US Patent Application 18/359,651, assigned to Columbia University) discloses a general method for direct conversion of amines to their 15N isotopic counterparts using photoredox catalysis, addressing the historical limitation that 15N-labeled amines could only be obtained via expensive de novo synthesis from ¹⁵NH₃ [1]. This technology enables site-specific installation of 15N at the amine nitrogen without requiring multi-step synthetic routes, making 15N-labeled secondary amines—including diethylamine-15N—more accessible as modular building blocks for constructing complex labeled molecules [1]. N-Ethyl-ethanamine-15N Hydrobromide thus serves as a strategic precursor for synthesizing 15N-labeled pharmaceuticals, agrochemicals, and nitrosamine impurity reference standards (e.g., N-nitrosodiethylamine-15N), where the 15N atom is positioned precisely at the amine-derived nitrogen of the final product [2]. This synthetic access route provides a differentiation from deuterated analogs, whose synthesis typically proceeds via different precursor pathways (e.g., deuterated ethanol + ammonia for diethylamine-d₁₀) .

15N labeling methodology photoredox catalysis isotopologue synthesis labeled pharmaceutical precursor

Isotopic Purity Benchmarking: ≥98 atom% 15N Enrichment vs Typical Deuterated Analog Specifications

N-Ethyl-ethanamine-15N Hydrobromide is supplied with a minimum isotopic enrichment of 98 atom% 15N, a specification that meets or exceeds the typical enrichment level for commercially available deuterated diethylamine analogs (commonly 98 atom% D for diethylamine-d₁₀ and diethylamine-N-d₁) [1]. Critically, for 15N-labeled compounds, 98 atom% enrichment represents a higher effective molar fraction of the labeled species because the natural abundance of ¹⁵N is only 0.37%, compared to 0.015% for deuterium [2]. This lower natural background reduces the contribution of unlabeled isotopologue to the internal standard signal, minimizing calibration curve non-linearity at low analyte concentrations—a documented consideration in isotope dilution MS method validation . The Sigma-Aldrich product listing for the analogous hydrochloride salt (Diethylamine-15N HCl, Product 488801) confirms the 98 atom% 15N specification as a commercial standard .

Isotopic enrichment 98 atom% 15N SIL internal standard quality batch-to-batch consistency

Optimal Deployment Scenarios for N-Ethyl-ethanamine-15N Hydrobromide in Research and Industrial Analytical Workflows


Quantitative LC-MS/MS Analysis of Diethylamine and Related Secondary Amines in Complex Biological Matrices (Plasma, Urine, Tissue)

For pharmacokinetic studies or metabolic profiling requiring accurate quantification of diethylamine in biological samples, N-Ethyl-ethanamine-15N Hydrobromide serves as an isotope dilution internal standard that co-elutes precisely with the native analyte (no retention time offset), eliminating the matrix effect compensation failure documented for deuterated internal standards—where deuterated IS generated concentrations 59.2% lower than 13C/15N-labeled IS due to differential ion suppression [1]. The non-exchangeable 15N label maintains mass differentiation (+1 Da) through all sample preparation steps including protein precipitation, solid-phase extraction, and derivatization .

Synthesis of 15N-Labeled N-Nitrosodiethylamine (NDEA) Reference Standards for Pharmaceutical Impurity Testing

Regulatory guidance (EMA, FDA, ICH M7) mandates monitoring of N-nitrosamine impurities in drug products. N-Ethyl-ethanamine-15N Hydrobromide provides a direct precursor for synthesizing N-nitrosodiethylamine-15N, which can serve as an internal standard for quantifying NDEA in active pharmaceutical ingredients (APIs) [1]. The site-specific 15N incorporation at the amine nitrogen ensures the label resides on the nitrosamine nitrogen after nitrosation, enabling accurate isotope dilution quantification without the chromatographic retention time issues observed with deuterated nitrosamine standards (NDEA-d₁₀) . The patented Columbia University photoredox methodology further validates the synthetic accessibility of 15N-labeled secondary amines for this application class [2].

Metabolic Tracing Studies of Nitrogen-Containing Agrochemicals and Pharmaceutical Intermediates

For environmental fate studies or drug metabolism investigations where diethylamine is a metabolic fragment or synthetic intermediate, the 15N label in N-Ethyl-ethanamine-15N Hydrobromide enables tracking of nitrogen atom flux through metabolic or degradation pathways via NMR or high-resolution mass spectrometry [1]. Unlike deuterium labels, which can undergo metabolic H/D exchange (e.g., via cytochrome P450-mediated oxidation at adjacent positions), the 15N label remains permanently affixed to the nitrogen atom throughout biological transformations, ensuring unambiguous fate mapping . The hydrobromide salt form facilitates aqueous dosing in in vitro and in vivo experimental systems without requiring organic co-solvents [2].

GC-MS Headspace Quantification of Volatile Amine Contaminants in API Manufacturing

In pharmaceutical quality control laboratories employing GC headspace injection methods for quantifying residual diethylamine, triethylamine, and cyclopropylamine in APIs (as described by Raghuram et al., Chromatographia, 2010), N-Ethyl-ethanamine-15N Hydrobromide can serve as a superior internal standard compared to structural analogs [1]. Its identical vapor pressure and partition coefficient to unlabeled diethylamine (unlike deuterated analogs with altered physicochemical properties) ensures consistent headspace partitioning behavior, while the +1 Da mass shift enables selective detection without interference from co-eluting matrix components . The non-volatile hydrobromide solid salt form permits accurate gravimetric preparation of internal standard stock solutions, a practical advantage over the volatile, hygroscopic free base [2].

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